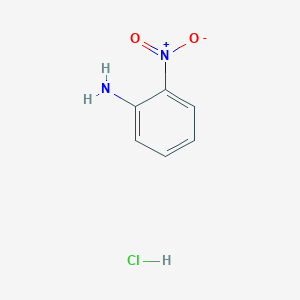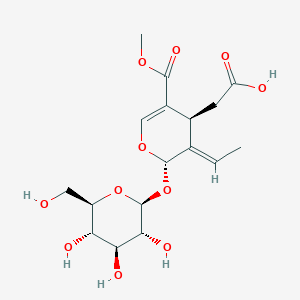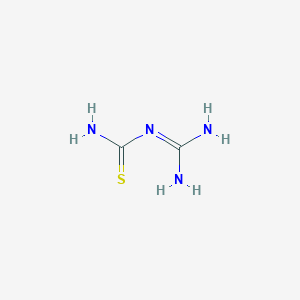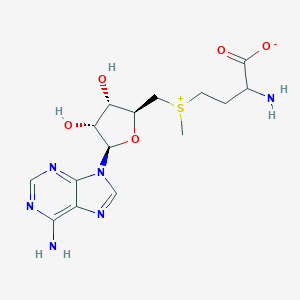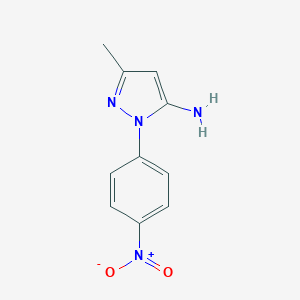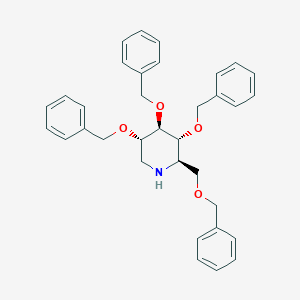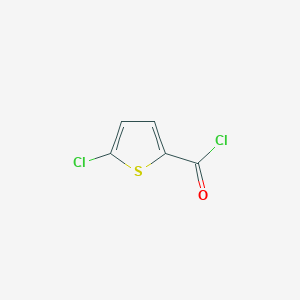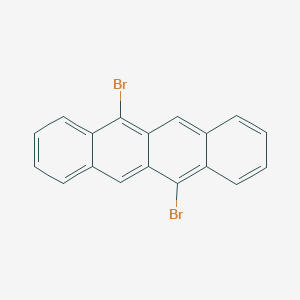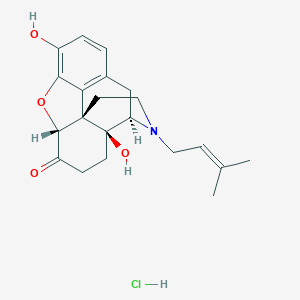
Nalmexone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nalmexone hydrochloride, also known as Naltrexone HCl, is a medication used to treat alcohol and opioid addiction. It is an opioid receptor antagonist that blocks the effects of opioids in the brain. Nalmexone hydrochloride has been used for over three decades as an effective treatment for substance abuse disorders.
作用機序
Nalmexone hydrochloride works by binding to opioid receptors in the brain and blocking the effects of opioids. It also blocks the release of dopamine, a neurotransmitter that is involved in the reward system of the brain. By blocking the effects of opioids and reducing the release of dopamine, Nalmexone hydrochloride can help to reduce cravings for opioids and alcohol.
生化学的および生理学的効果
Nalmexone hydrochloride has been shown to have a number of biochemical and physiological effects. It can reduce the release of dopamine, which can help to reduce the rewarding effects of opioids and alcohol. It can also reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This can help to reduce the symptoms of anxiety and depression that are often associated with substance abuse disorders.
実験室実験の利点と制限
One advantage of using Nalmexone hydrochloride in lab experiments is that it is a well-established and widely used medication. This means that there is a large body of research on its effects and mechanisms of action. However, one limitation is that it can be difficult to control for individual differences in response to the medication, as different individuals may have different levels of opioid receptor activity.
将来の方向性
There are a number of future directions for research on Nalmexone hydrochloride. One area of interest is the development of new formulations of the medication that can be administered in different ways, such as through a nasal spray or implant. Another area of interest is the use of Nalmexone hydrochloride in combination with other medications or behavioral therapies to enhance its effectiveness in treating substance abuse disorders. Additionally, further research is needed to better understand the long-term effects of Nalmexone hydrochloride on the brain and behavior.
合成法
Nalmexone hydrochloride is synthesized by reacting naltrexone base with hydrochloric acid. The reaction occurs in an organic solvent, such as isopropyl alcohol, at a controlled temperature and pressure. The resulting product is a white crystalline powder that is highly soluble in water.
科学的研究の応用
Nalmexone hydrochloride has been used in scientific research to study the effects of opioids on the brain and behavior. It has been shown to reduce the rewarding effects of opioids, which can help to prevent relapse in individuals recovering from opioid addiction. Nalmexone hydrochloride has also been used to study the effects of alcohol on the brain and behavior.
特性
CAS番号 |
16676-27-0 |
|---|---|
製品名 |
Nalmexone hydrochloride |
分子式 |
C21H26ClNO4 |
分子量 |
391.9 g/mol |
IUPAC名 |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-(3-methylbut-2-enyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride |
InChI |
InChI=1S/C21H25NO4.ClH/c1-12(2)6-9-22-10-8-20-17-13-3-4-14(23)18(17)26-19(20)15(24)5-7-21(20,25)16(22)11-13;/h3-4,6,16,19,23,25H,5,7-11H2,1-2H3;1H/t16-,19+,20+,21-;/m1./s1 |
InChIキー |
PJDUKHQNUMOJLL-OPHZJPRHSA-N |
異性体SMILES |
CC(=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)C.Cl |
SMILES |
CC(=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)C.Cl |
正規SMILES |
CC(=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)C.Cl |
その他のCAS番号 |
16676-27-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



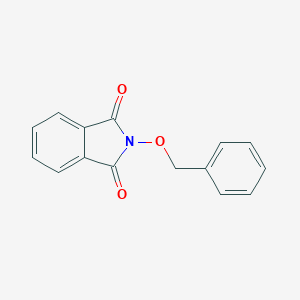
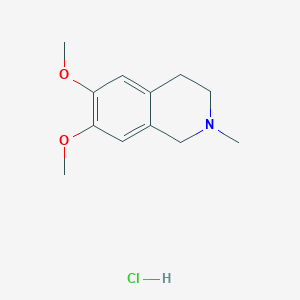
![Benzoxazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzoxazolylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1)](/img/structure/B104033.png)


![N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine](/img/structure/B104038.png)
